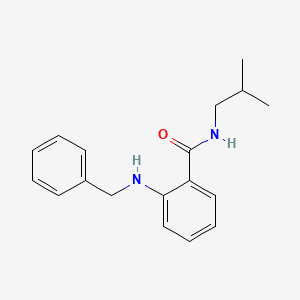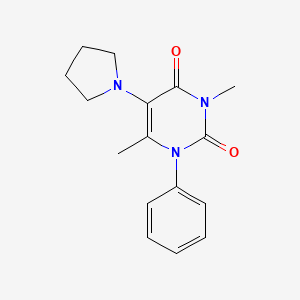
(S)-3-(3-Methoxyphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Methoxyphenoxy)butanoic acid is an organic compound with a unique structure that includes a methoxyphenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenoxy)butanoic acid typically involves the reaction of 3-methoxyphenol with a suitable butanoic acid derivative. One common method is the esterification of 3-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods can include the use of heterogeneous catalysts to facilitate the esterification and subsequent hydrolysis steps. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 3-(3-methoxyphenoxy)butanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(S)-3-(3-Methoxyphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-3-(3-Methoxyphenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxyphenoxy)propanoic acid: Similar structure but with a shorter carbon chain.
3-(4-Methoxyphenoxy)butanoic acid: Similar structure but with the methoxy group in a different position on the phenyl ring.
3-(3-Hydroxyphenoxy)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-3-(3-Methoxyphenoxy)butanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the methoxy group at the 3-position of the phenyl ring and the (S)-configuration of the butanoic acid backbone contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(3S)-3-(3-methoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(6-11(12)13)15-10-5-3-4-9(7-10)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
VUNKQUDMCHUNJQ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)OC1=CC=CC(=C1)OC |
SMILES canonique |
CC(CC(=O)O)OC1=CC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
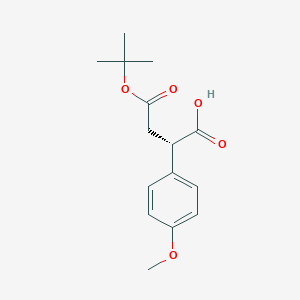
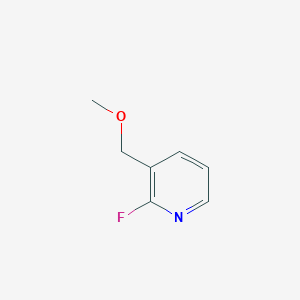
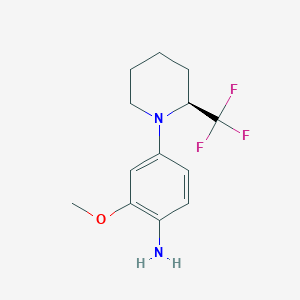
![7-Amino-4,5-dimethyl-4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13099366.png)
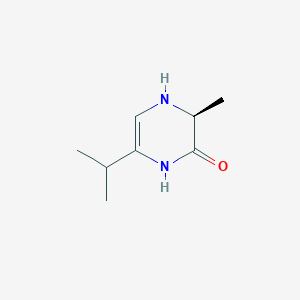
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
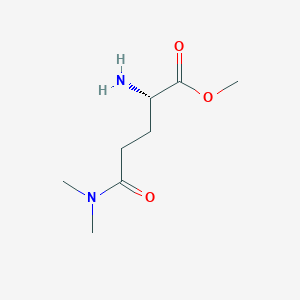
![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)

